molecular formula C16H15D7ClNO3 B602720 rac-4-Hydroxy Propranolol-d7 Hydrochloride CAS No. 1219908-86-7

rac-4-Hydroxy Propranolol-d7 Hydrochloride

Cat. No.: B602720
CAS No.: 1219908-86-7
M. Wt: 318.85
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Description

rac-4-Hydroxy Propranolol-d7 Hydrochloride is a deuterium-labeled derivative of 4-Hydroxypropranolol hydrochloride. This compound is an active metabolite of Propranolol, a well-known non-selective beta-adrenergic receptor antagonist. The deuterium labeling in this compound enhances its stability and allows for its use in various scientific research applications, particularly in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-4-Hydroxy Propranolol-d7 Hydrochloride typically involves the deuteration of 4-Hydroxypropranolol hydrochloride. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound with high purity and yield. The deuterium labeling is carefully monitored to ensure consistency and reproducibility in the final product .

Chemical Reactions Analysis

Types of Reactions

rac-4-Hydroxy Propranolol-d7 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated and deuterated derivatives of Propranolol, which are useful in pharmacological studies and drug metabolism research .

Scientific Research Applications

rac-4-Hydroxy Propranolol-d7 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

rac-4-Hydroxy Propranolol-d7 Hydrochloride exerts its effects by inhibiting beta-adrenergic receptors (β1 and β2). This inhibition leads to a decrease in heart rate, myocardial contractility, and blood pressure. The compound also exhibits intrinsic sympathomimetic activity, membrane-stabilizing activity, and potent antioxidant properties. These effects are mediated through the interaction with adrenergic receptors and subsequent modulation of intracellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-4-Hydroxy Propranolol-d7 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. The deuterium atoms reduce the rate of metabolic degradation, providing more accurate data on the compound’s behavior in biological systems .

Properties

IUPAC Name

4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/i1D3,2D3,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEPACWBWIOYID-UENXPIBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662024
Record name 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219908-86-7
Record name 4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)naphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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